Cas no 1114872-43-3 (4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione)

4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114872-43-3 structure
Product Name:4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114872-43-3
MF:C24H18FNO5S
MW:451.46682882309
CID:5387687
Update Time:2025-07-10

4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • [4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1$l^{6},4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
    • 4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione
    • Inchi: 1S/C24H18FNO5S/c1-14-3-6-18(15(2)9-14)24(27)23-12-26(17-5-7-20-21(11-17)31-13-30-20)19-10-16(25)4-8-22(19)32(23,28)29/h3-12H,13H2,1-2H3
    • InChI Key: PGZMGNOARFGFSV-UHFFFAOYSA-N
    • SMILES: S1(C(C(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2C([H])([H])[H])=O)=C([H])N(C2C([H])=C([H])C3=C(C=2[H])OC([H])([H])O3)C2C([H])=C(C([H])=C([H])C1=2)F)(=O)=O

4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

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Additional information on 4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Research Brief on 4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114872-43-3)

The compound 4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114872-43-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally complex molecule, characterized by its benzothiazine core and multiple functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

Recent research has highlighted the compound's unique binding affinity to specific biological targets, particularly in the context of inflammatory and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1114872-43-3 exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest its potential as a dual-action anti-inflammatory agent, which could offer advantages over existing single-target therapies.

In addition to its anti-inflammatory properties, preliminary in vitro studies have revealed that 1114872-43-3 may possess neuroprotective effects. Research conducted at several academic institutions has shown that the compound can modulate glutamate receptor activity and reduce oxidative stress in neuronal cell cultures. These observations have sparked interest in its potential application for conditions such as Alzheimer's disease and Parkinson's disease, although further in vivo studies are needed to validate these findings.

The synthetic pathway for 1114872-43-3 has been optimized in recent years, with several research groups reporting improved yields and purity. A 2022 publication in Organic Process Research & Development detailed a novel catalytic system that enables the efficient construction of the benzothiazine core under mild conditions. These advancements in synthesis are crucial for scaling up production and facilitating further pharmacological evaluation of the compound.

From a pharmacokinetic perspective, studies have shown that 1114872-43-3 exhibits favorable absorption and distribution profiles in animal models. However, its metabolism and elimination pathways require further characterization. Recent metabolite identification studies using LC-MS techniques have identified several phase I and phase II metabolites, providing insights into potential drug-drug interactions and toxicity concerns that need to be addressed in future development.

The structural complexity of 1114872-43-3 presents both opportunities and challenges for medicinal chemistry optimization. Computational modeling studies have identified several positions on the molecule that could be modified to improve target selectivity and reduce off-target effects. These structure-activity relationship (SAR) studies are guiding the design of next-generation analogs with enhanced therapeutic potential.

In conclusion, 4-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione represents a promising scaffold for drug discovery with multiple potential therapeutic applications. While significant progress has been made in understanding its biological activity and synthetic accessibility, further research is needed to fully evaluate its clinical potential. Continued investigation of this compound and its derivatives may yield novel therapeutic agents for treating complex diseases with high unmet medical needs.

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